2-HYDROXY-3,5-DINITRO-N'-[(E)-(PYRIDIN-4-YL)METHYLIDENE]BENZOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-3,5-bisnitro-N’-(4-pyridinylmethylene)benzohydrazide is a complex organic compound with the molecular formula C₁₃H₉N₅O₆ and a molecular weight of 331.24 g/mol . This compound is characterized by its unique structure, which includes both nitro and pyridinylmethylene groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-3,5-bisnitro-N’-(4-pyridinylmethylene)benzohydrazide typically involves the condensation of 2-hydroxy-3,5-dinitrobenzaldehyde with 4-pyridinecarbohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of an acid catalyst to facilitate the condensation reaction. The reaction mixture is then refluxed for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-3,5-bisnitro-N’-(4-pyridinylmethylene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
2-hydroxy-3,5-bisnitro-N’-(4-pyridinylmethylene)benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-hydroxy-3,5-bisnitro-N’-(4-pyridinylmethylene)benzohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro groups may participate in redox reactions, while the pyridinylmethylene moiety could interact with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-3,5-dinitrobenzaldehyde: A precursor in the synthesis of the target compound.
4-pyridinecarbohydrazide: Another precursor used in the synthesis.
2-hydroxy-3,5-dinitrobenzohydrazide: A structurally similar compound with different functional groups.
Uniqueness
2-hydroxy-3,5-bisnitro-N’-(4-pyridinylmethylene)benzohydrazide is unique due to the presence of both nitro and pyridinylmethylene groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H9N5O6 |
---|---|
Molecular Weight |
331.24g/mol |
IUPAC Name |
2-hydroxy-3,5-dinitro-N-[(E)-pyridin-4-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C13H9N5O6/c19-12-10(5-9(17(21)22)6-11(12)18(23)24)13(20)16-15-7-8-1-3-14-4-2-8/h1-7,19H,(H,16,20)/b15-7+ |
InChI Key |
SHLKDTBOZOTQLN-VIZOYTHASA-N |
SMILES |
C1=CN=CC=C1C=NNC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |
Isomeric SMILES |
C1=CN=CC=C1/C=N/NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |
Canonical SMILES |
C1=CN=CC=C1C=NNC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.